N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-10(2)17(21)18-16-14-8-24(22,23)9-15(14)19-20(16)13-6-5-11(3)12(4)7-13/h5-7,10H,8-9H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEFSUNATUGBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H29N3O3S. The compound features a thieno[3,4-c]pyrazole core substituted with a 3,4-dimethylphenyl group and an isobutyramide moiety. The presence of the dioxo group enhances its potential reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O3S |
| Molecular Weight | 415.6 g/mol |
| Purity | ≥95% |
| IUPAC Name | This compound |
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- Cell Line Sensitivity : The compound displayed potent cytotoxicity against acute lymphoblastic leukemia (ALL) cells with an IC50 value of approximately 0.3 μM. This indicates a strong inhibitory effect on cell proliferation.
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells. It has been observed to activate caspases involved in the apoptotic pathway.
Other Biological Activities
Beyond its anticancer effects, this compound has shown potential in other areas:
- Antioxidant Activity : The compound has demonstrated moderate antioxidant properties in various assays.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in tumor progression.
Case Studies and Research Findings
A number of studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Characterization : Various synthetic routes have been explored to obtain high yields of the compound while maintaining purity. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity.
- In Vivo Studies : Animal model studies have indicated that the compound can significantly reduce tumor size when administered at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyrazole Derivatives
Thienopyrazole-based compounds are widely studied for their optoelectronic properties. For instance, poly(3-hexylthiophene) (P3HT), a conjugated polymer used in OPVs, shares a thiophene backbone but lacks the pyrazole and sulfonyl groups. P3HT exhibits a bandgap of ~1.9 eV and achieves power conversion efficiencies (PCEs) of ~5% in bulk-heterojunction (BHJ) solar cells . In contrast, the sulfonyl group in the target compound may lower the lowest unoccupied molecular orbital (LUMO) energy, improving electron affinity and charge separation efficiency.
Sulfonamide-Containing Heterocycles
Compounds like PCBM ([6,6]-phenyl-C61-butyric acid methyl ester), a fullerene derivative used in BHJ solar cells, rely on high electron affinity for charge transport. While PCBM lacks a thienopyrazole core, its sulfonyl analogs (e.g., sulfolane-containing acceptors) demonstrate enhanced Voc (open-circuit voltage) due to deeper LUMO levels . The target compound’s sulfonyl group may similarly optimize Voc, though its fused thienopyrazole system could reduce recombination losses compared to fullerene-based materials.
Pharmacologically Active Thiazoles and Pyrazoles
lists thiazole derivatives with hydroxy and ureido groups, such as (S)-N-[(2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-}butanamide. These compounds are structurally distinct but share heterocyclic frameworks. Thiazoles and pyrazoles are both electron-deficient, but thienopyrazoles offer greater π-conjugation, which is critical for optoelectronic applications .
Key Data and Research Findings
Table 1: Comparative Properties of Selected Compounds
*Estimated based on analogous thienopyrazole derivatives .
Research Insights:
- The target compound’s sulfonyl group may lower the LUMO, increasing Voc compared to P3HT .
- Biological Potential: The isobutyramide group aligns with pharmacophore motifs in ’s thiazole derivatives, suggesting unexplored therapeutic applications .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer: Synthesis should prioritize regioselective formation of the thieno[3,4-c]pyrazole core. Use a stepwise approach:
Cyclocondensation of 3,4-dimethylphenylhydrazine with a thiophene-dione precursor under acidic conditions to form the pyrazole ring .
Sulfonation at the 5-position using SO₃/DMF complex to introduce the dioxido group .
Amidation with isobutyryl chloride in anhydrous DCM, using DMAP as a catalyst for optimal acylation .
Characterization: Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using ¹H/¹³C-NMR (DMSO-d₆, δ 1.2–8.5 ppm) and HRMS (ESI+) .
Q. How can researchers resolve structural ambiguities in this compound?
- Methodological Answer:
- X-ray crystallography is ideal for confirming the thieno-pyrazole fused ring system and sulfone orientation .
- 2D NMR techniques (e.g., COSY, HSQC) clarify proton-proton coupling and heteronuclear correlations, especially for overlapping signals in the aromatic and pyrazole regions .
- IR spectroscopy identifies key functional groups (e.g., sulfone S=O stretches at ~1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer:
- Enzyme inhibition assays: Target kinases (e.g., JAK/STAT) due to the pyrazole scaffold’s known affinity. Use ADP-Glo™ kinase assays with recombinant proteins .
- Antimicrobial screening: Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungi (agar diffusion), given structural similarities to bioactive thieno-pyrazoles .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while minimizing side reactions?
- Methodological Answer:
- Process control: Use DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, replacing DMF with DMAc reduces sulfonation byproducts .
- Flow chemistry: Continuous-flow reactors improve heat/mass transfer during exothermic amidation steps, enhancing yield (>85%) and reducing purification needs .
- Byproduct analysis: LC-MS monitors intermediates (e.g., over-sulfonated derivatives) to adjust stoichiometry .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer:
- Meta-analysis: Compare datasets using cheminformatics tools (e.g., SEA, ChEMBL) to identify confounding variables (e.g., cell line variability, assay conditions) .
- Mechanistic studies: Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity and rule off-target effects .
- In silico modeling: Molecular dynamics simulations (AMBER/CHARMM) reconcile discrepancies by predicting metabolite interference or conformational flexibility .
Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?
- Methodological Answer:
- Prodrug derivatization: Introduce hydrolyzable groups (e.g., acetyl) at the amide nitrogen to enhance solubility and oral bioavailability .
- Nanocarrier systems: Encapsulate in PEGylated liposomes to prolong half-life and improve tissue targeting .
- Metabolic stability assays: Use liver microsomes (human/rat) with LC-MS/MS to identify CYP450-mediated degradation hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
